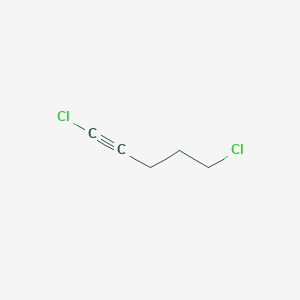![molecular formula C13H10ClFN2O2S B14435386 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline CAS No. 79229-14-4](/img/structure/B14435386.png)
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-4-nitroaniline with a suitable thiol compound under controlled conditions to form the sulfanyl derivative. This intermediate is then further reacted with 4-fluoroaniline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
化学反応の分析
Types of Reactions
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions activated by the nitro and chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Strong nucleophiles like hydroxide ions or amines are often employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include nucleophilic aromatic substitution reactions where the compound interacts with nucleophilic sites on the enzyme.
類似化合物との比較
Similar Compounds
2-Chloro-4-nitrophenol: A related compound with similar functional groups but lacking the sulfanyl and fluoro substituents.
4-Fluoroaniline: Shares the fluoro and aniline groups but lacks the nitro and sulfanyl groups.
2-Chloro-5-nitrophenol: Another chlorinated nitrophenol with different substitution patterns.
Uniqueness
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for a diverse range of chemical transformations and interactions.
特性
CAS番号 |
79229-14-4 |
|---|---|
分子式 |
C13H10ClFN2O2S |
分子量 |
312.75 g/mol |
IUPAC名 |
2-(2-chloro-4-nitrophenyl)sulfanyl-4-fluoro-N-methylaniline |
InChI |
InChI=1S/C13H10ClFN2O2S/c1-16-11-4-2-8(15)6-13(11)20-12-5-3-9(17(18)19)7-10(12)14/h2-7,16H,1H3 |
InChIキー |
WKGXMSDLEIQDSZ-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1)F)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


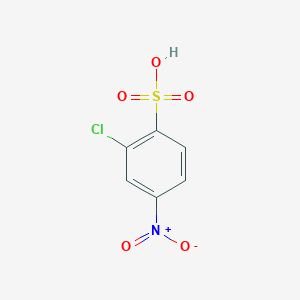
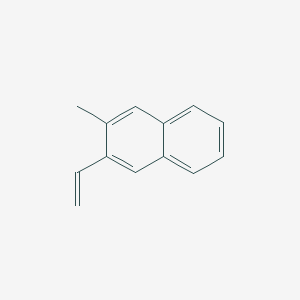
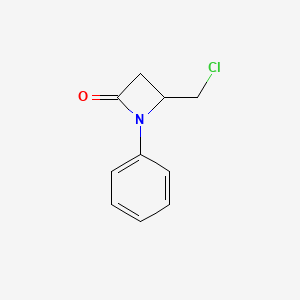
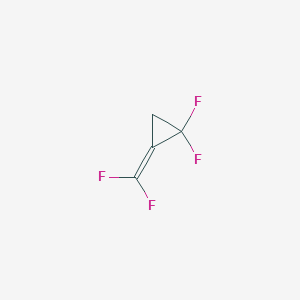

![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
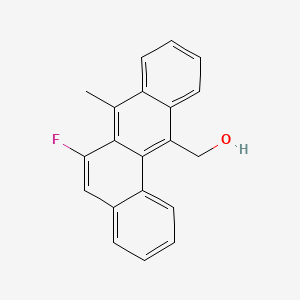
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan](/img/structure/B14435358.png)
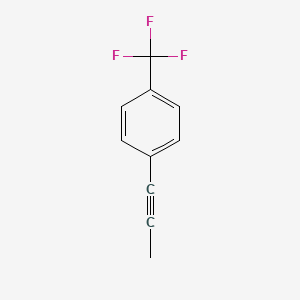


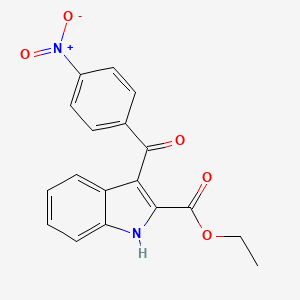
![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
